(Cyanomethyl)triphenylphosphonium chloride

Catalog No.
S794865
CAS No.
4336-70-3
M.F
C20H17ClNP
M. Wt
337.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Cyanomethyl)triphenylphosphonium chloride

CAS Number

4336-70-3

Product Name

(Cyanomethyl)triphenylphosphonium chloride

IUPAC Name

cyanomethyl(triphenyl)phosphanium;chloride

Molecular Formula

C20H17ClNP

Molecular Weight

337.8 g/mol

InChI

InChI=1S/C20H17NP.ClH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,17H2;1H/q+1;/p-1

InChI Key

ARPLQAMUUDIHIT-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[P+](CC#N)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Canonical SMILES

C1=CC=C(C=C1)[P+](CC#N)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

(Cyanomethyl)triphenylphosphonium chloride is an organophosphorus compound with the molecular formula C20_{20}H17_{17}ClNP. It features a triphenylphosphonium cation, which is a positively charged phosphorus atom bonded to three phenyl groups, and a cyanomethyl group attached to the phosphorus atom. This compound is known for its utility in various organic synthesis reactions, particularly in the formation of alkenes through the Wittig reaction. Its structure contributes to its reactivity and versatility as a reagent in synthetic chemistry.

(Cyanomethyl)triphenylphosphonium chloride should be handled with care following standard laboratory safety protocols. Here are some safety points to consider:

  • Skin and eye irritant: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat [].
  • Mild fire hazard: The compound is classified as a combustible solid [].
  • Incompatible materials: Strong oxidizing agents and strong bases [].

Wittig Reaction:

  • CTPC is a common precursor for the Wittig reaction, a powerful tool for forming carbon-carbon double bonds. In this reaction, CTPC reacts with a carbonyl compound to generate a reactive intermediate, the ylide, which can then couple with another molecule to form the desired alkene. Source: A Guide to Wittig and Related Reactions, 2007

Synthesis of Phosphonium-Iodonium Ylides:

  • CTPC can be used to prepare phosphonium-iodonium ylides, which are another class of reactive intermediates valuable in organic synthesis. These ylides can participate in various cycloaddition reactions, leading to the formation of complex ring structures. Source: Comprehensive Organic Synthesis, 1991:

Preparation of α,β-Unsaturated Esters, Amides, and Nitriles:

  • CTPC can serve as a starting material for the synthesis of α,β-unsaturated esters, amides, and nitriles, which are important building blocks in organic chemistry. These compounds find applications in the development of pharmaceuticals, natural products, and functional materials. Source: (Cyanomethyl)triphenylphosphonium chloride, Sigma-Aldrich:

  • Wittig Reaction: This compound serves as a key reagent in the Wittig reaction, where it reacts with carbonyl compounds (aldehydes and ketones) to form alkenes. The reaction involves the formation of an intermediate ylide, which subsequently undergoes elimination to yield the alkene product .
  • Condensation Reactions: It is also involved in condensation reactions, where it can react with various nucleophiles to form larger molecular structures .
  • Synthesis of Phosphonium-Iodonium Ylides: (Cyanomethyl)triphenylphosphonium chloride can be used to synthesize phosphonium-iodonium ylides, which are intermediates in further chemical transformations .

The synthesis of (Cyanomethyl)triphenylphosphonium chloride typically involves the following steps:

  • Formation of Triphenylphosphine: Triphenylphosphine is first synthesized from phosphorus trichloride and phenylmagnesium bromide.
  • Alkylation: The triphenylphosphine is then reacted with cyanomethyl halides (such as cyanomethyl chloride) to form (Cyanomethyl)triphenylphosphonium chloride through an alkylation process.
  • Purification: The crude product may undergo recrystallization or other purification techniques to obtain a high-purity final product .

(Cyanomethyl)triphenylphosphonium chlorideTriphenyl groups + cyanomethyl groupWittig reactions, organic synthesisTriphenylphosphineTriphenyl groups onlyPrecursor for various reactionsBenzyltriphenylphosphonium ChlorideTriphenyl groups + benzyl groupOrganic synthesisMethyltriphenylphosphonium BromideTriphenyl groups + methyl groupOrganic synthesis

(Cyanomethyl)triphenylphosphonium chloride stands out due to its unique cyanomethyl substituent, which enhances its reactivity and application scope compared to its analogs. This specificity allows for targeted synthetic pathways that may not be achievable with simpler phosphonium salts.

Several compounds share structural or functional similarities with (Cyanomethyl)triphenylphosphonium chloride. These include:

  • Triphenylphosphine: A simpler phosphonium salt that serves as a precursor for many reactions but lacks the cyanomethyl group.
  • Benzyltriphenylphosphonium Chloride: Similar in structure but contains a benzyl group instead of a cyanomethyl group; used similarly in organic synthesis.
  • Methyltriphenylphosphonium Bromide: Another phosphonium salt that is commonly used in reactions but may exhibit different reactivity profiles due to the methyl group.

Comparison Table

Compound NameStructural FeaturesKey

Georg Wittig's Nobel Prize-winning discovery of the Wittig reaction in 1954 provided the crucial theoretical and practical foundation for the systematic development of phosphonium salts, including cyanomethyl derivatives. The historical significance of this compound becomes apparent when considering the evolution of synthetic methodology, where the need for precise control over carbon-carbon bond formation drove researchers to develop increasingly sophisticated phosphonium reagents. The cyanomethyl variant represents a particularly important advancement because it combines the reactivity of the phosphonium center with the versatile synthetic potential of the nitrile functional group.

Early synthetic approaches to cyanomethyl phosphonium salts involved direct alkylation reactions of triphenylphosphine with cyanomethyl halides, a methodology that has remained largely unchanged due to its efficiency and reliability. The development of improved purification and characterization techniques in the latter half of the twentieth century enabled researchers to better understand the structural and electronic properties of these compounds, leading to their broader adoption in synthetic applications.

Significance in Synthetic Organic Chemistry

(Cyanomethyl)triphenylphosphonium chloride occupies a position of fundamental importance in synthetic organic chemistry, serving as a key reagent in multiple synthetic transformations that enable the construction of complex molecular architectures. The compound's primary significance lies in its role as a precursor to phosphorus ylides, which are essential intermediates in Wittig reactions for alkene synthesis. When subjected to deprotonation by strong bases, the compound generates the corresponding ylide, which can then participate in carbon-carbon bond forming reactions with aldehydes and ketones.

The synthetic utility of this compound extends significantly beyond traditional Wittig chemistry. Recent research has demonstrated its effectiveness in pharmaceutical development, where it facilitates the synthesis of pharmaceutical intermediates that serve as building blocks for therapeutic agents. The compound's ability to introduce both carbon-carbon double bonds and nitrile functionality in a single synthetic operation makes it particularly valuable for the construction of complex natural products and bioactive molecules.

In material science applications, (cyanomethyl)triphenylphosphonium chloride contributes to the development of advanced polymeric materials and specialized coatings. The compound's role in enhancing material properties such as durability and chemical resistance stems from its ability to participate in polymerization reactions and cross-linking processes. These applications have become increasingly important as industries seek materials with enhanced performance characteristics.

The compound also finds significant application in biochemical research, particularly in enzyme activity studies and metabolic pathway investigations. Its use in biochemical assays provides valuable insights into biological processes, contributing to our understanding of fundamental cellular mechanisms. The versatility of the cyanomethyl group allows for subsequent chemical modifications that can introduce fluorescent labels, radioactive markers, or other functional groups required for biological studies.

Classification within Phosphonium Salt Family

(Cyanomethyl)triphenylphosphonium chloride belongs to the broader family of quaternary phosphonium salts, which are characterized by a phosphorus atom bonded to four organic substituents, resulting in a positively charged phosphorus center. Within this classification system, the compound represents a specific subtype known as tetraorganophosphonium cations, where all four substituents are organic groups rather than hydrogen atoms or other heteroatoms.

The structural classification of phosphonium salts follows established patterns based on the nature and arrangement of substituents around the phosphorus center. In the case of (cyanomethyl)triphenylphosphonium chloride, the compound features three identical phenyl groups and one cyanomethyl group, placing it in the category of mixed tetraorganophosphonium salts. This asymmetric substitution pattern distinguishes it from symmetrical analogs such as tetraphenylphosphonium salts and provides unique reactivity characteristics.

Comparative analysis with other phosphonium salts reveals important structure-activity relationships. The presence of the cyanomethyl group introduces electron-withdrawing character that significantly influences the acidity of the methylene protons, making them more readily available for deprotonation reactions. This enhanced acidity, with an estimated pKa value near 15, facilitates ylide formation under milder basic conditions compared to purely alkyl-substituted phosphonium salts.

The compound can also be classified based on its counterion, with the chloride anion representing one of the most common and practical choices for synthetic applications. The chloride counterion provides optimal solubility characteristics in polar organic solvents while maintaining stability under ambient storage conditions. Alternative counterions, such as bromide or other halides, exhibit similar properties but may offer advantages in specific synthetic contexts.

Structural Nomenclature and Identification Systems

The systematic nomenclature of (cyanomethyl)triphenylphosphonium chloride follows established International Union of Pure and Applied Chemistry guidelines for organophosphorus compounds, reflecting both the structural complexity and the functional group priorities within the molecule. The compound's Chemical Abstracts Service registry number 4336-70-3 provides a unique identifier that ensures unambiguous identification across scientific literature and commercial databases.

The molecular structure can be comprehensively described through multiple identification systems, each providing specific information about different aspects of the compound's chemical identity. The molecular formula C₂₀H₁₇ClNP indicates the precise atomic composition, while the molecular weight of 337.79 grams per mole provides essential information for stoichiometric calculations. The compound's International Chemical Identifier key (ARPLQAMUUDIHIT-UHFFFAOYSA-M) offers a unique digital fingerprint that enables rapid database searches and cross-referencing.

Structural analysis reveals that the phosphorus atom adopts a slightly distorted tetrahedral geometry, with bond angles ranging from approximately 106° to 111° due to steric interactions between the bulky phenyl groups. The cyanomethyl substituent introduces additional structural complexity through its linear geometry and potential for hydrogen bonding interactions. Crystallographic studies have confirmed the solid-state structure, revealing important intermolecular interactions including carbon-hydrogen to nitrogen and carbon-hydrogen to chloride hydrogen bonding patterns.

PropertyValueReference System
Chemical Abstracts Service Number4336-70-3Chemical Abstracts Service
Molecular FormulaC₂₀H₁₇ClNPInternational Union of Pure and Applied Chemistry
Molecular Weight337.79 g/molInternational System of Units
Melting Point270°C (decomposition)Celsius Scale
International Chemical Identifier KeyARPLQAMUUDIHIT-UHFFFAOYSA-MInternational Chemical Identifier
Material Data Language NumberMFCD00031672Material Data Language
Physical StateWhite to almost white powderVisual Characterization
SolubilitySoluble in methanol and waterQualitative Assessment

The compound's systematic name, (cyanomethyl)triphenylphosphonium chloride, explicitly identifies each structural component and follows standardized naming conventions that prioritize the phosphonium core structure. Alternative names found in the literature include cyanomethyltriphenylphosphonium chloride and various systematic variations that emphasize different aspects of the molecular structure. The Simplified Molecular Input Line Entry System representation [Cl-].N#CCP+(C1=CC=CC=C1)C1=CC=CC=C1 provides a text-based description of the complete molecular structure that can be processed by computational chemistry software.

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4336-70-3

Dates

Modify: 2023-08-15

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